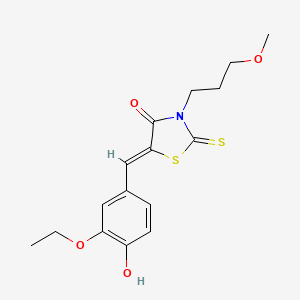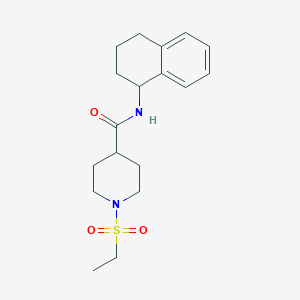![molecular formula C19H15Cl2NO2S2 B4579368 5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579368.png)
5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of rhodanine or thiazolidine-2,4-dione with aldehydes under microwave irradiation, using glycine as a catalyst for a clean and efficient reaction, resulting in good yields (Yang & Yang, 2011).
Molecular Structure Analysis
Crystal structure and molecular analysis reveal that thiazolidinone derivatives, including compounds similar to the one , exhibit non-planar structures due to the significant dihedral angle between the benzene rings. These structures are often characterized by intra- and intermolecular contacts, such as C-H···O, C-H···S, and C-H···Cl, as demonstrated through X-ray diffraction and Hirshfeld surface analysis (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in various chemical reactions, including the reaction with nitrile oxides to form compounds such as Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. These reactions highlight the reactivity of the thiazolidinone core towards different reagents, which can lead to a wide range of chemical transformations (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives can be inferred from their crystalline structure, as detailed in structural analysis. The solubility, melting points, and other physical characteristics are determined by the molecular structure and substituents present on the thiazolidinone ring.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiazolidinone derivatives are influenced by the electronic nature of the substituents attached to the core ring. Studies on related compounds show that the presence of electron-donating or withdrawing groups can significantly affect their chemical behavior and potential for further functionalization (Zidar et al., 2009).
科学的研究の応用
Crystal Structure and Computational Studies
Research on thiazolidin-4-one derivatives, including (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (CBBTZ), focuses on characterizing their crystal structures through X-ray diffraction and computational studies using HF and DFT levels of theory. These studies provide insight into the molecular geometry, dihedral angles, and intermolecular contacts, crucial for understanding the compound's chemical behavior and potential applications in material science and drug design (Khelloul et al., 2016).
Synthesis and Structural Study
The synthesis and physico-chemical properties of arylidene thiazolidine and benzothiazine compounds have been explored. These compounds are prepared through Knoevenagel condensation with benzaldehydes, contributing to the field of organic chemistry and offering potential pathways for the development of new pharmaceuticals or materials (Guarda et al., 2003).
Antipsychotic and Anticonvulsant Agents
Thiazolidinone derivatives have been synthesized and evaluated for their potential as antipsychotic and anticonvulsant agents. This research underscores the therapeutic potential of thiazolidinone derivatives in treating neurological disorders, demonstrating the compound's relevance in medicinal chemistry (Kaur et al., 2012).
Reactions with Nitrile Oxides
Studies on the reactions of thiazolidine derivatives with nitrile oxides offer insights into synthetic pathways that can produce novel compounds with potential applications in chemistry and possibly pharmacology, highlighting the versatility of thiazolidinone derivatives in synthetic organic chemistry (Kandeel & Youssef, 2001).
Antimicrobial Activity
The antimicrobial activity of new 2-thiazolylimino-5-arylidene-4-thiazolidinones has been assessed, showing significant efficacy against various microorganisms. This research indicates the potential use of thiazolidinone derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Vicini et al., 2006).
特性
IUPAC Name |
(5E)-5-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S2/c1-2-22-18(23)17(26-19(22)25)10-13-9-15(21)7-8-16(13)24-11-12-3-5-14(20)6-4-12/h3-10H,2,11H2,1H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZOAKNZWGOSOG-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)

![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)
![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4579343.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)

![1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B4579377.png)
